molecular formula C18H21N3O8S B7889812 H-Asn-Onb Tosoh

H-Asn-Onb Tosoh

Cat. No.: B7889812
M. Wt: 439.4 g/mol
InChI Key: KWQGHHADOKDUNS-FVGYRXGTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-Onb Tosoh involves the esterification of L-asparagine with 4-nitrobenzyl alcohol, followed by the formation of the toluenesulfonate salt. The reaction typically requires the use of a strong acid catalyst, such as p-toluenesulfonic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Asn-Onb Tosoh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Asn-Onb Tosoh has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Asn-Onb Tosoh involves its interaction with specific molecular targets. The nitrobenzyl ester group can undergo photolysis to release the active asparagine derivative, which can then participate in various biochemical pathways. The toluenesulfonate group enhances the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Similar Compounds

  • L-asparagine methyl ester
  • L-asparagine ethyl ester
  • L-asparagine benzyl ester

Uniqueness

H-Asn-Onb Tosoh is unique due to the presence of the nitrobenzyl ester and toluenesulfonate groups, which confer specific chemical properties such as enhanced reactivity and solubility. These features make it particularly useful in applications requiring precise control over reaction conditions and product formation .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5.C7H8O3S/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;1-6-2-4-7(5-3-6)11(8,9)10/h1-4,9H,5-6,12H2,(H2,13,15);2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQGHHADOKDUNS-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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